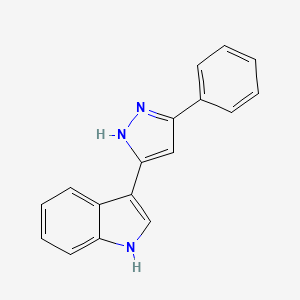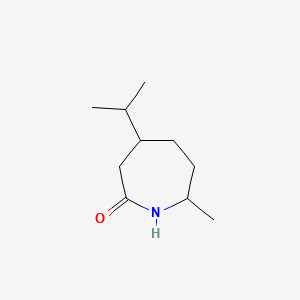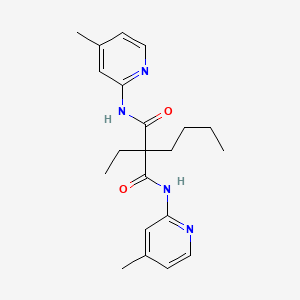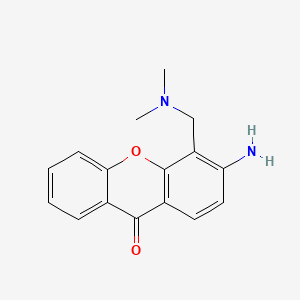![molecular formula C16H17ClS B14661806 1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene CAS No. 51317-75-0](/img/structure/B14661806.png)
1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene is an organic compound characterized by its unique structure, which includes a chlorinated benzene ring and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene typically involves the chlorination of 4-methylbenzyl sulfide. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired position on the benzene ring. Common reagents used in this synthesis include thionyl chloride and sulfur-containing compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the chlorinated benzene ring to a more reduced form.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives .
Applications De Recherche Scientifique
1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the chlorinated benzene ring can participate in various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
- 1-chloro-4-[(methylsulfonyl)methyl]benzene
- 1-{CHLORO[BIS(4-METHYLPHENYL)]METHYL}-4-METHYLBENZENE
Comparison: 1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene is unique due to its specific structural features, such as the presence of both a chlorinated benzene ring and a sulfanyl group.
Propriétés
Numéro CAS |
51317-75-0 |
|---|---|
Formule moléculaire |
C16H17ClS |
Poids moléculaire |
276.8 g/mol |
Nom IUPAC |
1-[[chloro-(4-methylphenyl)methyl]sulfanylmethyl]-4-methylbenzene |
InChI |
InChI=1S/C16H17ClS/c1-12-3-7-14(8-4-12)11-18-16(17)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3 |
Clé InChI |
UNLBNTKYPBMURZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CSC(C2=CC=C(C=C2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)
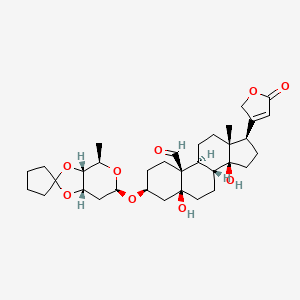
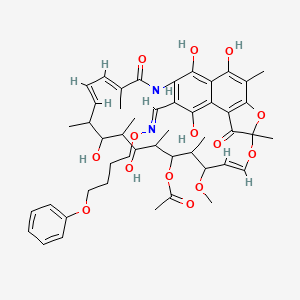
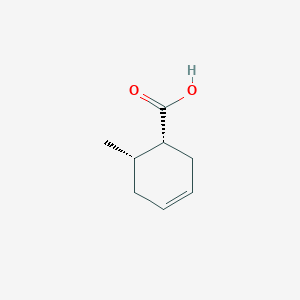
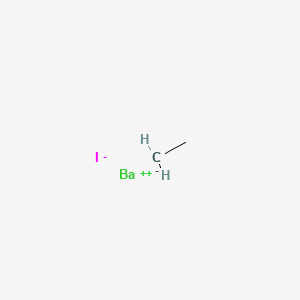
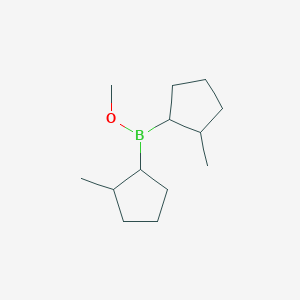
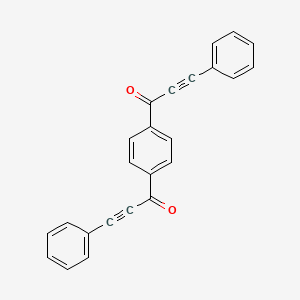
![[(Diethylamino)methylidene]propanedinitrile](/img/structure/B14661757.png)
![2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14661765.png)
